molecular formula C17H23NO3 B1325548 Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate CAS No. 898777-07-6

Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate

Cat. No. B1325548
M. Wt: 289.4 g/mol
InChI Key: BIMOSUOXSXFQSN-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate is a chemical compound with the molecular formula C17H23NO3 . It is used in various fields such as food, cosmetics, medicine, biology, and industry .


Molecular Structure Analysis

This compound contains a total of 45 bonds, including 22 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, and 1 ketone .


Physical And Chemical Properties Analysis

The average mass of Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate is 289.369 Da and its monoisotopic mass is 289.167786 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Wangze Song (2001) focused on the synthesis of a compound structurally similar to Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate, using an innovative method that yielded good results (Song, 2001).
  • Cyclization Reactions and Enzymatic Activity : Mohamed Abd and Gawaad Awas (2008) synthesized various keto-esters, including compounds related to Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate, and studied their effects on increasing the reactivity of cellobiase, an enzyme (Abd & Awas, 2008).
  • Optical Activity and Industrial Production : Li Li (2003) researched the synthesis of R-2-hydroxy-4-phenyl ethyl butyrate, an intermediate related to the target compound, for industrial production purposes (Li, 2003).
  • α-Pyranones Synthesis : M. L. Gelmi and D. Pocar (1992) explored the reaction involving compounds similar to Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate, contributing to the synthesis of α-pyranone compounds (Gelmi & Pocar, 1992).

Applications in Chemistry and Biochemistry

  • Regioselective Synthesis : Yi Yang and colleagues (2013) conducted studies on regioselective synthesis involving ethyl esters, similar to the target compound, which led to the creation of pyridine derivatives (Yang et al., 2013).
  • Improved Synthesis Techniques : D. L. Obydennov, G. Röschenthaler, and V. Sosnovskikh (2013) reported on improved synthesis methods for pyran derivatives, closely related to Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate (Obydennov et al., 2013).
  • Fused Heterocycle Synthesis : Merve Ergun and associates (2014) developed novel compounds, including ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate, through innovative cyclization methods (Ergun et al., 2014).
  • X-ray Powder Diffraction Data : Qing Wang and co-researchers (2017) presented X-ray powder diffraction data for a compound structurally related to the target compound, highlighting its role as an important intermediate in synthesis (Wang et al., 2017).

Pharmacological Applications

  • Enantioselective Hydrogenation : Tao Xia, Qilong Ren, and Pingdong Wu (2005) examined the enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate, a compound related to the target molecule, exploring its potential in pharmacological applications (Xia, Ren, & Wu, 2005).

properties

IUPAC Name

ethyl 4-oxo-4-[4-(pyrrolidin-1-ylmethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-21-17(20)10-9-16(19)15-7-5-14(6-8-15)13-18-11-3-4-12-18/h5-8H,2-4,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMOSUOXSXFQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642777
Record name Ethyl 4-oxo-4-{4-[(pyrrolidin-1-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate

CAS RN

898777-07-6
Record name Ethyl γ-oxo-4-(1-pyrrolidinylmethyl)benzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-4-{4-[(pyrrolidin-1-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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